molecular formula C18H16N6O4S4Zn B12804638 Zinc sulfathiazole CAS No. 12286-43-0

Zinc sulfathiazole

Cat. No.: B12804638
CAS No.: 12286-43-0
M. Wt: 574.0 g/mol
InChI Key: BYDMFZFWWZCIFA-UHFFFAOYSA-N
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Description

Zinc sulfathiazole is a compound formed by the combination of zinc and sulfathiazole. Sulfathiazole is an organosulfur compound that was once widely used as an antimicrobial agent. This compound is known for its antibacterial properties and is often used in topical formulations to treat infections, particularly in burn therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc sulfathiazole can be synthesized by reacting zinc salts with sulfathiazole in an aqueous solution. The typical composition of the compound is Zn(ST)₂, where ST represents sulfathiazole .

Industrial Production Methods: In industrial settings, this compound is prepared by dissolving zinc salts and sulfathiazole in water, followed by precipitation and filtration to obtain the final product. The reaction is usually carried out at room temperature to ensure the stability of the compound .

Chemical Reactions Analysis

Types of Reactions: Zinc sulfathiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Zinc sulfathiazole has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions and synthesis of new compounds.

    Biology: Studied for its antimicrobial properties and interactions with biological molecules.

    Medicine: Applied in topical formulations for treating infections, particularly in burn therapy.

    Industry: Utilized in the production of antimicrobial coatings and materials .

Mechanism of Action

Zinc sulfathiazole exerts its antibacterial effects by inhibiting the synthesis of folic acid in bacteria. The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for the production of folic acid. This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its enhanced stability and efficacy when compared to its parent compound, sulfathiazole. The presence of zinc not only improves the antimicrobial properties but also reduces the toxicity associated with sulfathiazole .

Properties

CAS No.

12286-43-0

Molecular Formula

C18H16N6O4S4Zn

Molecular Weight

574.0 g/mol

IUPAC Name

zinc;(4-aminophenyl)sulfonyl-(1,3-thiazol-2-yl)azanide

InChI

InChI=1S/2C9H8N3O2S2.Zn/c2*10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h2*1-6H,10H2;/q2*-1;+2

InChI Key

BYDMFZFWWZCIFA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=NC=CS2.[Zn+2]

Origin of Product

United States

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